Product packaging for Coagulin S(Cat. No.:CAS No. 619308-23-5)

Coagulin S

Cat. No.: B12722195
CAS No.: 619308-23-5
M. Wt: 538.6 g/mol
InChI Key: QIHKYOJKCDYVEC-ALBMBVGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coagulin S is a highly purified reagent provided strictly for Research Use Only (RUO). It is not intended for diagnostic procedures, therapeutic use, or any form of personal application. Researchers can utilize this compound in various in vitro studies. Its primary research value lies in its gel-forming capability, where it undergoes a specific cleavage to form insoluble polymers, making it a valuable model for studying innate immune responses and proteolytic cascade mechanisms in invertebrates . This protein is functionally analogous to fibrin in mammalian coagulation systems, providing a comparative model for evolutionary biology studies of hemostasis and thrombosis . Furthermore, its sensitivity to bacterial endotoxins and beta-glucans makes it a critical component in research aimed at developing novel microbial detection assays and understanding host-pathogen interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O10 B12722195 Coagulin S CAS No. 619308-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

619308-23-5

Molecular Formula

C28H42O10

Molecular Weight

538.6 g/mol

IUPAC Name

(2R)-5-(hydroxymethyl)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,15S,17S)-5,6,14,15,17-pentahydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,15,16-decahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H42O10/c1-14-10-21(38-22(33)15(14)13-29)25(4,34)27(36)12-20(32)28(37)17-11-19(31)26(35)8-5-6-18(30)24(26,3)16(17)7-9-23(27,28)2/h16-17,19-21,29,31-32,34-37H,5-13H2,1-4H3/t16-,17+,19+,20-,21+,23+,24-,25-,26-,27-,28-/m0/s1

InChI Key

QIHKYOJKCDYVEC-ALBMBVGKSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)CCC5)C)O)O)C)O)O)O)O)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC(C5(C4(C(=O)CCC5)C)O)O)C)O)O)O)O)CO

Origin of Product

United States

Natural Occurrence and Isolation of Coagulin S

Primary Botanical Source: Withania coagulans (Stocks) Dunal

The primary botanical source of Coagulin (B1577449) S is Withania coagulans (Stocks) Dunal, a species belonging to the Solanaceae family. nih.govnih.govwikipedia.org This plant is a rigid, grey undershrub typically growing to a height of 60-120 cm. nih.gov It is native to the drier parts of the Punjab region and has also been documented in areas around Simla, Garhwal, and Kumaun. nih.gov Withania coagulans is distributed across the eastern Mediterranean region, extending into South Asia, including regions in India and Pakistan. nih.govnih.govnih.gov The plant is commonly known as "Indian cheese maker" or "vegetable rennet" in some areas due to the milk-coagulating properties of its fruits and leaves, attributed to the presence of an enzyme. wikipedia.orgnih.govjksus.org The plant flowers during November to April, with berries ripening from January to May. nih.govnih.gov

Identification of Specific Plant Tissues for Isolation

Research has indicated that Coagulin S can be isolated from different tissues of the Withania coagulans plant. Studies have reported the isolation of this compound from the whole plant. nih.gov Additionally, isolation has been achieved from specific extracts, such as the ethanolic extract of W. coagulans. nih.gov Investigations involving solvent fractionation have also led to the isolation of withanolides, including related coagulins, from chloroform (B151607) and n-butanol fractions of the plant.

Molecular Biology and Biosynthesis of Withanolide Type Coagulin S

Molecular Architecture Relevant to Biological Function

Withanolides are characterized by their steroidal backbone and a six-membered lactone ring. The basic structure is derived from an ergostane (B1235598) skeleton. The specific arrangement of hydroxyl groups, double bonds, and other functional groups on this core structure dictates the biological activity of individual withanolides. For Coagulin (B1577449) S, its unique arrangement of these features contributes to its specific properties. PubChem identifies Coagulin G (CID 24941992) and Coagulin L (CID 10508451) as examples of coagulins with defined molecular formulas and structures nih.govnih.gov. Coagulin G has a molecular formula of C28H36O6 and a molecular weight of 468.6 g/mol , while Coagulin L has a molecular formula of C34H50O12 and a molecular weight of 650.8 g/mol nih.govnih.gov. These structures, with their characteristic steroidal lactone framework, are fundamental to their classification as withanolides.

Genetic Determinants Underlying Coagulin S Biosynthesis

The biosynthesis of withanolides is governed by a suite of genes encoding the necessary enzymes. Studies in Withania somnifera have identified several key genes involved in the triterpenoid (B12794562) and withanolide biosynthetic pathways. These include genes encoding enzymes in the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the isoprene (B109036) units (C5) that are the building blocks for triterpenoids oup.comoup.com. Downstream genes encode enzymes that modify the basic triterpene structure to form withanolides. For instance, cycloartenol (B190886) synthase (CAS) is a crucial enzyme in this pathway researchgate.netnih.govplos.org. Research has also identified a sterol Δ24-isomerase (24ISO) as catalyzing an early committed step in withanolide biosynthesis pnas.org. Identification of gene clusters involved in withanolide biosynthesis in W. somnifera has revealed enzymes like cytochrome P450s (e.g., CYP87G1, CYP88C7, CYP749B2, CYP88C10) and a sulfotransferase that are crucial for forming the characteristic lactone ring and A-ring structure of withanolides biorxiv.org.

Enzymatic Pathways Involved in Withanolide Production

Withanolide biosynthesis originates from the triterpenoid pathway, which draws precursors from the MVA and MEP pathways oup.comresearchgate.netnih.govresearchgate.net. These pathways produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP) nih.govresearchgate.net. Squalene (B77637) synthase (SQS) then catalyzes the head-to-head condensation of two molecules of FPP to form squalene nih.govresearchgate.net. Squalene is subsequently converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE) researchgate.net. Cyclization of 2,3-oxidosqualene by cycloartenol synthase (CAS) yields cycloartenol, a key intermediate in the biosynthesis of sterols and withanolides researchgate.netnih.govplos.orgresearchgate.net. Further modifications of cycloartenol, including the formation of 24-methylene cholesterol, are believed to lead to the withanolide biosynthetic branch nih.govresearchgate.net. Enzymes such as cytochrome P450s and other modifying enzymes catalyze steps like hydroxylation, oxidation, and lactone ring formation, ultimately leading to the diverse array of withanolides biorxiv.orgmdpi.com.

Key enzymes and their roles in the withanolide biosynthetic pathway include:

EnzymeAbbreviationRole in Pathway
1-deoxy-D-xylulose 5-phosphate synthaseDXSInvolved in MEP pathway, producing isoprene units.
1-deoxy-D-xylulose-5-phosphate reductaseDXRInvolved in MEP pathway, producing isoprene units.
Farnesyl pyrophosphate synthaseFPPSCatalyzes the synthesis of FPP from IPP and DMAPP.
Squalene synthaseSQSCatalyzes the formation of squalene from FPP.
Squalene epoxidaseSQECatalyzes the epoxidation of squalene to 2,3-oxidosqualene.
Cycloartenol synthaseCASCatalyzes the cyclization of 2,3-oxidosqualene to cycloartenol.
Sterol Δ24-isomerase24ISOCatalyzes an early committed step in withanolide biosynthesis from DWF1 paralog. pnas.org
Cytochrome P450sCYP enzymesInvolved in various oxidation and hydroxylation steps, including lactone formation. biorxiv.org
SulfotransferaseSULF1Involved in modifying intermediates in withanolide biosynthesis. biorxiv.org

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthetic Genes

The biosynthesis of withanolides is subject to complex regulatory mechanisms at both the transcriptional and post-transcriptional levels. Studies in Withania somnifera have shown that the expression of genes encoding key enzymes in the withanolide pathway is transcriptionally regulated oup.comoup.com. Transcription factors, such as WRKY, MYB, and MYC2, have been implicated in regulating the expression of genes involved in triterpenoid and phytosterol biosynthesis, which are related to withanolide production nih.govresearchgate.net. For example, WsMYC2 in W. somnifera has been shown to regulate the expression of genes like WsCAS, WsCYP85A, WsCYP90B, and WsCYP710A, affecting the accumulation of withanolides researchgate.net.

Post-transcriptional regulation, potentially involving small RNAs like microRNAs (miRNAs) and small interfering RNAs (siRNAs), can also influence metabolic pathways by targeting specific genes and transcription factors researchgate.net. This offers a potential mechanism for fine-tuning the biosynthesis of secondary metabolites like withanolides researchgate.net.

Exploration of Metabolite Biosynthesis Pathways Associated with Indolyl Components

While the core structure of withanolides is steroidal, some compounds found in Withania species may have associated indolyl components or be synthesized alongside indole-derived metabolites. Research in Withania coagulans has explored the biosynthesis of indolyl metabolites. Tryptophan decarboxylase (TDC) is a key enzyme that catalyzes the decarboxylation of tryptophan to tryptamine, a precursor for various metabolites with an indolyl moiety researchgate.netmdpi.com. Studies have identified and characterized TDC in W. coagulans, suggesting its role in providing indolyl precursors for associated metabolic pathways within the plant researchgate.netmdpi.com. This indicates a potential interplay or co-occurrence of withanolide and indole-derived compound biosynthesis in Withania species.

Mechanistic Investigations of Coagulin S Biological Activities

Cellular and Molecular Modulation of Adipogenesis by Coagulin (B1577449) S

Coagulin S has been identified as a significant inhibitor of adipogenesis in various cell models. Its activity is concentration-dependent, with microscopic observations showing that lipid droplet formation is almost entirely inhibited at a concentration of 15 μM in 3T3-L1, C3H10T/12, and human bone marrow-derived mesenchymal stem cells. researchgate.net This inhibition is achieved through a multi-faceted modulation of key cellular and molecular pathways that govern adipocyte differentiation.

This compound modulates several critical signaling cascades that regulate adipogenesis. Notably, it interacts with the mTOR pathway, which is involved in the protein synthesis and differentiation necessary for adipogenesis. researchgate.net Research indicates that this compound decreases the phosphorylation of mTOR and its associated downstream proteins, P70S6K and 4EBP. researchgate.netresearchgate.net This suppressive effect is observed as early as two hours after treatment and persists throughout the adipogenic program, suggesting a potential role of the mTOR-PPAR pathway in the anti-adipogenic action of this compound. researchgate.net

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a master regulator of adipogenesis. mdpi.comnih.gov this compound significantly inhibits the expression of PPARγ at both the protein and mRNA levels. researchgate.net This inhibition is time-dependent, with effects observed on days 2, 4, and 6 of adipogenic differentiation. researchgate.net By downregulating this key transcription factor, this compound effectively halts the transcriptional cascade required for the development of mature fat cells. researchgate.net

Alongside PPARγ, CCAAT/Enhancer-Binding Protein α (C/EBPα) is another crucial transcription factor that orchestrates adipocyte differentiation. nih.govnih.gov this compound exerts a strong inhibitory effect on the expression of C/EBPα. researchgate.net This reduction in C/EBPα levels, in concert with the suppression of PPARγ, creates a synergistic blockade of the adipogenic program, as these two factors mutually reinforce each other's expression to promote and maintain the differentiated state of adipocytes. researchgate.netnih.gov

A critical early phase of adipogenesis is mitotic clonal expansion (MCE), where growth-arrested preadipocytes re-enter the cell cycle for several rounds of replication before terminal differentiation. frontiersin.orgnih.gov this compound has been shown to arrest MCE. researchgate.net Flow cytometry analysis reveals that this compound treatment leads to a delayed G1 to S-phase transition and subsequent S-phase arrest. researchgate.net

Specifically, at a 16-hour time point, this compound treatment decreased the percentage of cells in the S-phase and increased the percentage in the G1-phase in a concentration-dependent manner. researchgate.net After 24 hours, a significant increase in the S-phase population was observed, indicating an S-phase arrest. researchgate.net This cell cycle arrest is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin-Dependent Kinases (CDK) CDK2, CDK4, and CDK6, and the stabilization or restoration of the CDK inhibitor p27. researchgate.net

Table 1: Effect of this compound on Cell Cycle Progression in 3T3-L1 Cells During MCE
Time PointTreatmentG1-Phase (%)S-Phase (%)
16 hoursControl33.9762.25
This compound (10 μM)52.3532.60
This compound (15 μM)62.9215.37
24 hoursControl-24.90
This compound (10 μM)-40.50
This compound (15 μM)-42.33

The Wnt/β-catenin signaling pathway is a well-established negative regulator of adipogenesis. nih.govresearchgate.net Activation of this pathway inhibits adipogenesis by repressing the expression of both PPARγ and C/EBPα. researchgate.net During adipogenic induction, the expression levels of key components of this pathway, such as β-catenin, Wnt3a, and low-density lipoprotein receptor-related protein 6 (LRP6), are typically reduced. researchgate.net Treatment with this compound prevents this reduction. researchgate.net By maintaining the expression of these Wnt/β-catenin pathway components, this compound effectively blocks the initiation of the adipogenic program. researchgate.net

Table 2: Relative mRNA Abundance of PPARγ Downstream Targets After this compound Treatment
GeneFunctionEffect of this compound
aP2 (FABP4)Fatty Acid Binding and TransportDecreased Expression
LPLLipoprotein LipaseDecreased Expression
FASFatty Acid SynthesisDecreased Expression
SREBP-1cSterol Regulatory Element-Binding Protein 1cDecreased Expression

Modulation of Glucose Transporter Expression

Studies on extracts from Withania coagulans have indicated a potential role in modulating glucose transport, a critical process in maintaining glucose homeostasis. Research involving a chloroform (B151607) fraction of Withania coagulans bud demonstrated a significant increase in glucose uptake in L6 myotubes, which was attributed to the modulation of Glucose Transporter 4 (GLUT4) iijls.combenthamscience.com. GLUT4 is a key insulin-responsive glucose transporter found primarily in skeletal muscle and adipose tissue nih.gov. Insulin (B600854) signaling typically promotes the translocation of GLUT4 from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into cells youtube.com. The findings from the Withania coagulans extract suggest that its constituent compounds may enhance this process, although direct evidence specifically implicating this compound is still needed iijls.com.

Table 1: Effect of Withania coagulans Chloroform Fraction on Glucose Uptake

Treatment Glucose Uptake
Control Baseline
W. coagulans Extract Significant Increase

Data derived from studies on L6 myotubes showing enhanced glucose uptake upon treatment with a chloroform fraction of Withania coagulans bud. iijls.com

Influence on mTOR Signaling Pathway Components

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism nih.govnih.gov. While direct studies on this compound are limited, research on other withanolides and withanolide glycosides has shown modulation of the mTOR pathway. For instance, certain withanolide glycosides have been observed to suppress the phosphorylation of mTOR and its downstream effectors in the context of cancer cell apoptosis and angiogenesis mdpi.com. The mTOR pathway is complex, consisting of two main complexes, mTORC1 and mTORC2, which integrate signals from growth factors, nutrients, and cellular energy status mdpi.comresearchgate.net. Given the structural similarities among withanolides, it is plausible that this compound may also interact with components of the mTOR signaling cascade, but further investigation is required to confirm this hypothesis.

Mechanisms of this compound in Glucose Homeostasis Regulation

The regulation of glucose homeostasis is a complex interplay of various physiological processes, and evidence suggests that compounds from Withania coagulans may influence this balance.

Investigation into Pathways Modulating Insulin Secretion

Several studies utilizing extracts of Withania coagulans have pointed towards a mechanism involving the modulation of insulin secretion. Aqueous extracts of the plant's fruit have been shown to significantly increase serum insulin levels in diabetic rat models nih.gov. The proposed mechanism involves the stimulation of insulin secretion from existing pancreatic β-cells nih.govacs.org. The process of insulin secretion is tightly regulated, with elevated blood glucose levels being the primary trigger reactome.orglu.seresearchgate.net. It is hypothesized that bioactive compounds within the extract, potentially including this compound, may enhance the sensitivity of β-cells or directly stimulate the insulin exocytosis machinery acs.orgknu.edu.af.

Elucidation of Immunomodulatory Mechanisms by this compound

The immunomodulatory properties of withanolides are an active area of research, with a focus on their effects on inflammatory and oxidative stress pathways.

Regulation of Reactive Oxygen Species (ROS) Production

Extracts from Withania coagulans have demonstrated notable antioxidant properties, which are critical in the regulation of reactive oxygen species (ROS) nih.gov. Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in various pathological conditions mdpi.commdpi.com. Studies on Withania somnifera, a related plant also rich in withanolides, have shown that its extracts can effectively inhibit the production of ROS in microglial cells nih.gov. This suggests that withanolides, as a class of compounds, may possess the ability to mitigate oxidative stress. While direct evidence for this compound is pending, the general antioxidant capacity of Withania extracts points to a potential role in modulating ROS production.

Inhibition of NADPH Oxidase (NOX) Isoform mRNA Expression (NOX2, NOX4)

The NADPH oxidase (NOX) family of enzymes are major sources of cellular ROS mdpi.com. Specific isoforms, such as NOX2 and NOX4, have been implicated in various inflammatory and pathological processes nih.govnih.govresearchgate.net. While research directly on this compound is not yet available, a study on a related withanolide, Coagulin-L, also isolated from Withania coagulans, has shown promising results in this area. Coagulin-L was found to abrogate lipopolysaccharide (LPS)-induced mitochondrial ROS generation and significantly suppress the mRNA expression of both NOX2 and NOX4 researchgate.net. This finding is significant as it points to a specific molecular mechanism by which a withanolide from this plant can exert its immunomodulatory and antioxidant effects. Given the shared chemical backbone of withanolides, it is a reasonable hypothesis that this compound may have similar inhibitory effects on NOX isoforms, though this requires direct experimental validation.

Impact on NF-kB Activation and Downstream Signaling

No specific data is available in the scientific literature regarding the direct impact of this compound on the NF-κB activation pathway or its downstream signaling molecules.

Interplay with the PI3k/Akt Signaling Axis in Immune Responses

No specific data is available in the scientific literature concerning the interplay between this compound and the PI3K/Akt signaling axis within the context of immune responses.

Advanced Research Methodologies in Coagulin S Investigation

In Vitro Cell-Based Model Systems for Mechanistic Elucidation (e.g., Pre-Adipocyte and Mesenchymal Stem Cell Lines)

In vitro cell-based models are fundamental to understanding the biological activities of Coagulin (B1577449) S. These systems allow for controlled experiments to investigate cellular responses without the complexities of a whole organism. Pre-adipocyte cell lines, such as 3T3-L1 cells, and mesenchymal stem cell (MSC) lines, including mouse stromal mesenchymal C3H10T1/2 cells and human bone marrow-derived MSCs, are frequently utilized nih.govnih.govmdpi.com.

These cell models are particularly relevant for studying the effects of Coagulin S on processes like adipogenesis, the differentiation of pre-adipocytes into mature adipocytes nih.govnih.gov. By exposing these cells to this compound under specific differentiation conditions, researchers can observe its impact on the cellular commitment and differentiation pathways nih.gov. For instance, studies have shown that Coagulin-L, a type of coagulin, can reduce the expression of key transcription factors involved in adipocyte differentiation, such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), in 3T3-L1 pre-adipocytes and mesenchymal stem cells nih.gov. Early exposure to Coagulin-L has been found to significantly inhibit adipogenesis nih.gov. Furthermore, Coagulin-L has been reported to inhibit mitotic clonal expansion (MCE), a critical early stage of adipogenesis, by delaying the transition from the G1 to the S phase of the cell cycle and inducing S-phase arrest nih.gov. This blockade of MCE appears to be linked to decreased phosphorylation of C/EBPβ, modulation of cell cycle regulatory proteins, and upregulation of the Wnt/β-catenin pathway nih.gov.

Mesenchymal stem cells, known for their multipotency and ability to differentiate into various lineages including adipocytes, osteoblasts, and chondrocytes, serve as valuable models for assessing the broader impact of compounds like this compound on stem cell fate and differentiation potential nih.govmdpi.comscielo.br.

Gene Expression Profiling Techniques (e.g., RT-qPCR for mRNA Levels)

Gene expression profiling techniques, particularly quantitative real-time polymerase chain reaction (RT-qPCR), are essential for quantifying the mRNA levels of specific genes in response to this compound treatment thermofisher.comnih.govnih.gov. This allows researchers to identify which genes are upregulated or downregulated, providing insights into the molecular pathways affected by the compound.

RT-qPCR is a highly sensitive and specific method used for quantitative gene expression analysis thermofisher.comnih.gov. The process typically involves isolating RNA from cells or tissues, reverse transcribing the mRNA into complementary DNA (cDNA), and then amplifying and detecting target sequences using fluorescent dyes or probes in real-time thermofisher.comnih.gov. The amount of fluorescence detected is proportional to the amount of PCR product, allowing for the quantification of initial mRNA levels thermofisher.comnih.gov.

In the context of this compound research, RT-qPCR has been employed to measure the expression levels of genes involved in adipogenesis and other cellular processes. For example, studies investigating the anti-adipogenic effects of Coagulin-L have used RT-qPCR to confirm the reduced expression of PPARγ and C/EBPα mRNA levels in treated cells nih.gov. This technique provides quantitative data supporting the observed phenotypic changes in cell-based models. RT-qPCR can also be used to investigate the expression of genes related to cell cycle regulation and signaling pathways, such as the Wnt/β-catenin pathway, which are influenced by Coagulin-L during adipogenesis nih.gov.

Data from RT-qPCR experiments can be presented to show the relative changes in gene expression in treated versus control cells.

GeneFold Change (Treated/Control)
PPARγDecrease
C/EBPαDecrease
C/EBPβModulation
Wnt/β-catenin pathway genesUpregulation

Note: Specific fold change values would depend on the experimental conditions and concentration of this compound.

Microscopic Imaging Techniques for Cellular Phenotypes (e.g., Oil-Red O Staining)

Microscopic imaging techniques are crucial for visualizing the morphological changes and cellular phenotypes induced by this compound. Oil-Red O staining is a widely used method to specifically stain neutral lipids and triglycerides, allowing for the visualization and quantification of lipid accumulation in cells, a hallmark of adipocyte differentiation wiley.comsigmaaldrich.comresearchgate.netresearchgate.net.

Oil-Red O is a fat-soluble diazo dye that accumulates in lipid-rich compartments wiley.comsigmaaldrich.com. Staining is typically performed on fixed cells or tissue sections wiley.comresearchgate.net. After staining, lipid droplets appear as bright red structures under a light microscope researchgate.net. This technique is particularly valuable in adipogenesis studies to assess the extent of differentiation and the inhibitory effects of compounds like this compound researchgate.net.

In studies of this compound and adipogenesis, Oil-Red O staining is used to visually demonstrate the reduction in lipid droplet formation in pre-adipocytes or MSCs treated with the compound compared to untreated control cells researchgate.net. Quantitative analysis of the stained area or the amount of extracted dye can provide a semi-quantitative measure of the inhibitory effect on adipogenesis. Microscopic imaging also allows for the observation of other cellular morphological changes, such as cell shape and size, which can be influenced by this compound.

Computational Approaches for Molecular Interaction Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational approaches, such as molecular docking and molecular dynamics simulations, play a significant role in understanding the potential molecular interactions between this compound and its target proteins plos.orgmdpi.comnih.govacs.orgnih.gov. These in silico methods can predict binding affinities, identify key interaction residues, and simulate the dynamic behavior of the compound-protein complex.

Molecular docking is used to predict the preferred binding orientation (pose) of a ligand (this compound) to a receptor (a target protein) and estimate the binding affinity plos.orgmdpi.comnih.govacs.org. This technique involves searching for the optimal fit of the ligand within the protein's binding site based on scoring functions plos.orgacs.org. Studies have employed molecular docking to evaluate the potential of Coagulin-L to interact with target proteins, such as dipeptidyl peptidase-4 (DPP-4) mdpi.comnih.gov. Docking analysis can identify specific amino acid residues in the protein that are likely to interact with this compound through various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces nih.govnih.gov.

Molecular dynamics (MD) simulations provide a more detailed and realistic view of the dynamic behavior and stability of the ligand-protein complex over time plos.orgmdpi.comnih.gov. Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein and the influence of the surrounding environment (e.g., water molecules) plos.orgmdpi.com. MD simulations can validate docking results and provide information on the stability of the complex, conformational changes, and the strength of interactions mdpi.comnih.gov. Parameters analyzed in MD simulations can include root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex and root-mean-square fluctuation (RMSF) to evaluate the flexibility of individual residues nih.gov.

For example, a study investigating Coagulin-L as a potential DPP-4 inhibitor used molecular docking to predict its binding pose and affinity, followed by molecular dynamics simulations to assess the stability of the Coagulin-L-DPP-4 complex over 100 nanoseconds nih.gov. The simulations revealed stable binding and identified key interacting residues such as Glu205, Glu206, Tyr 547, His 740, and Try662 nih.gov.

Computational studies can generate data on predicted binding energies and interaction details.

MethodTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Molecular DockingDPP-4-7.69 (for Coagulin-L) nih.govGlu205, Glu206, Tyr 547, His 740, Try662 nih.gov
Molecular DynamicsDPP-4 complexStable binding over 100 ns nih.govGlu205, Glu206, Tyr 547, His 740, Try662 nih.gov

These computational methods complement experimental findings by providing a molecular basis for the observed biological effects of this compound and guiding further experimental design.

Comparative Biochemical Analyses and Structure Activity Relationship of Withanolide Type Coagulin S

Structural Similarities and Distinctions with Other Withanolides from Withania Species

Withanolide-type coagulins isolated from Withania coagulans share the fundamental structural scaffold of withanolides, which is characterized by a C28-steroidal nucleus with a six-membered lactone ring at the C-17 side chain nih.govnih.gov. This core ergostane (B1235598) skeleton provides the basic tetracyclic ring system (rings A, B, C, and D). The presence of the lactone ring is a defining feature of this class of compounds mdpi.comnih.govnih.govrsc.orgnih.gov.

Despite this shared foundation, withanolide-type coagulins from W. coagulans exhibit significant structural diversity through variations in oxidation patterns, presence of epoxy groups, degree of unsaturation, and glycosylation vulcanchem.com. These modifications lead to distinct structural motifs that differentiate individual coagulin (B1577449) withanolides from each other and from other withanolides found in Withania species like Withania somnifera.

For instance, structural comparisons of several coagulin withanolides highlight these distinctions. Coagulin F, Coagulin G, Coagulin L, and Coagulin N, all from W. coagulans, demonstrate variations in hydroxylation and the presence of an epoxy bridge vulcanchem.com. Coagulin G possesses an additional hydroxyl group at C-17 compared to Coagulin F vulcanchem.com. Coagulin L and Coagulin N are glycosides, featuring a glucopyranosyloxy or glucopyranosyl group, typically at position C-3, and notably lack the epoxy bridge found in Coagulin F and G vulcanchem.com. Coagulin L also has multiple hydroxyl groups at positions C-14, C-17, C-20, and C-22 vulcanchem.com. These differences in functional groups, their positions, and the presence or absence of features like epoxy rings or glycosidic linkages contribute to the structural diversity within the coagulin withanolide group and distinguish them from other withanolides.

Correlation between Specific Structural Motifs and Observed Biological Potencies

The structural variations among withanolides, including the coagulin types, are intrinsically linked to their diverse biological activities. Structure-activity relationship (SAR) studies aim to understand how specific chemical features influence biological potency longdom.org. While comprehensive SAR data specifically for all withanolide-type coagulins is still being elucidated, research on individual coagulins from W. coagulans and general withanolides provides insights into these correlations.

For withanolides in general, certain structural elements have been identified as important for biological activity. For example, the presence of an enone moiety in ring A is often considered essential for certain bioactivities mdpi.comacs.org. Modifications such as acetylation of hydroxyl groups can also influence activity acs.org.

Specific to the withanolide-type coagulins from W. coagulans, observed biological activities have been linked to their distinct structures:

Immunosuppressive Activity: Coagulin H has demonstrated immunosuppressive effects, inhibiting lymphocyte proliferation and the production of Th-1 cytokines nih.govsapub.org. While the exact structural features responsible for this activity are not explicitly detailed in the provided snippets, its withanolide structure is the basis for this observed effect.

Anti-adipogenesis and ROS Modulation: Coagulin L has shown activity in inhibiting the differentiation of preadipocytes into adipocytes and repressing the production of reactive oxygen species (ROS) taylorandfrancis.com. This activity is associated with the reduction in expression of key transcription factors involved in adipogenesis, such as PPARγ and C/EBPα, and the repression of NOX2 and NOX4 mRNA expression taylorandfrancis.com. The glycosidic nature and specific hydroxylation pattern of Coagulin L are structural features that differentiate it and likely contribute to these effects.

Alpha-Glucosidase Inhibition: Studies on withanolides from W. coagulans have identified compounds with alpha-glucosidase inhibitory activity, a potential mechanism for managing diabetes nih.gov. Among the tested compounds, 27-hydroxywithanolide I showed the most potent inhibition, followed by Withaperuvin C, while Coagulin E did not exhibit this activity nih.gov. This suggests that the presence and position of hydroxyl groups, particularly at C-27, may play a significant role in the alpha-glucosidase inhibitory potential of these withanolides nih.gov.

These findings indicate that variations in structural motifs, such as the pattern of hydroxylation, glycosylation, and the presence or absence of epoxy groups, contribute to the differential biological activities observed among the withanolide-type coagulins from Withania coagulans. Further detailed SAR studies are needed to fully elucidate the precise correlations between specific structural features and the wide range of biological potencies attributed to this group of compounds.

Biotechnological Strategies for Coagulin S Research and Production

Application of In Vitro Plant Cell Culture Systems for Metabolite Synthesis (e.g., Cell Suspension, Root, and Hairy Root Cultures)

In vitro plant cell culture systems provide controlled environments for the production of secondary metabolites, circumventing limitations associated with traditional agriculture such as geographical constraints, seasonal variations, and disease. mdpi.com Techniques like cell suspension cultures, root cultures, and hairy root cultures have been investigated for their potential to produce withanolides from W. coagulans. ijprajournal.commdpi.comresearchgate.netresearchgate.net

Cell suspension culture involves growing dispersed cells or small cell aggregates in a liquid medium, offering advantages such as rapid biomass production and homogeneity. mdpi.com Studies have explored the establishment of cell suspension cultures from W. coagulans explants, with specific media compositions optimized for biomass formation. [1 from previous search]

Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are characterized by their rapid growth, genetic stability, and ability to synthesize secondary metabolites at levels comparable to or even exceeding those in the parent plant. [8, 10 from previous search, 13, 20] Research on W. coagulans has demonstrated the successful induction of hairy roots using Agrobacterium strains and different explant types, such as leaves. [15 from previous search, 20 from previous search] These hairy root cultures have shown the capacity to produce important bioactive withanolides. [10 from previous search, 20 from previous search] For instance, studies have compared withaferin A production in cell suspension and root cultures of W. coagulans, observing higher accumulation in adventitious roots. mdpi.com

Interactive Table 1: Comparison of Withaferin A Accumulation in W. coagulans In Vitro Cultures

Culture TypeExplant SourceCulture MediumWithaferin A AccumulationReference
Cell SuspensionLeafMS + 2.0 mg/L 2,4-D + 0.5 mg/L Kn6.62 ± 2.01 mdpi.com
Adventitious RootsLeafHalf-strength MS + 2.0 mg/L IBA21.4 ± 1.67 (4 weeks) mdpi.com
Adventitious RootsLeafHalf-strength MS + 2.0 mg/L IBA66.73 ± 0.86 (8 weeks) mdpi.com
Hairy Roots (CR type)Leaf(Specific medium not detailed in snippet)High capacity[20 from previous search]
Hairy Roots (HR type)Leaf(Specific medium not detailed in snippet)Lower accumulation[20 from previous search]

Note: Units for accumulation are likely µg/g DW or similar, but not explicitly stated in the snippet for all entries.

Implementation of Multi-Omics Approaches for Biosynthetic Pathway Discovery (e.g., Genomics, Transcriptomics, Proteomics)

Multi-omics approaches, including genomics, transcriptomics, and proteomics, are powerful tools for unraveling the complex biosynthetic pathways of secondary metabolites like Coagulin (B1577449) S. [2, 8, 13, 14 from previous search, 29 from previous search] By providing a comprehensive view of the genetic information, gene expression patterns, and protein profiles within a plant, these technologies can help identify the genes encoding enzymes involved in Coagulin S biosynthesis. ijprajournal.commdpi.comresearchgate.net

Genomics provides the complete set of genetic instructions. [14 from previous search, 26 from previous search] Transcriptomics analyzes the transcriptome, representing all RNA molecules and indicating gene expression levels under specific conditions. [12 from previous search, 14 from previous search, 26 from previous search] Proteomics focuses on the entire set of proteins, which are the functional molecules carrying out enzymatic reactions in biosynthetic pathways. [12 from previous search, 14 from previous search, 26 from previous search]

Applying these approaches to W. coagulans aims to gain a better understanding of the genome structure, identify prospective genes, and characterize candidate proteins involved in the production of withanolides. ijprajournal.commdpi.comresearchgate.net This knowledge is crucial for targeted genetic engineering and pathway manipulation to enhance this compound production. ijprajournal.commdpi.comresearchgate.net

Targeted Genetic Engineering and Biosynthetic Pathway Alteration for Enhanced Production

Genetic engineering offers the possibility of precisely modifying plant cells to enhance the production of valuable secondary metabolites. ijprajournal.commdpi.comresearchgate.net This can involve introducing genes for key enzymes in the biosynthetic pathway, altering the expression levels of existing genes, or even introducing genes from other organisms to create novel compounds or improve yields. [1, 2, 8, 13, 17 from previous search]

For withanolide production in W. coagulans, genetic engineering strategies have been explored. Agrobacterium-mediated genetic transformation, a common method for introducing foreign genes into plants, has been successfully applied to W. coagulans. mdpi.comnih.govresearchgate.net Transformation with genes like rol A from Agrobacterium rhizogenes has shown potential in enhancing secondary metabolite production in W. coagulans. nih.gov Overexpression of genes involved in the upstream mevalonate (B85504) pathway, such as squalene (B77637) synthase, has also been investigated in W. coagulans hairy root cultures, leading to increased accumulation of squalene-derived metabolites, including withanolides. [10 from previous search]

By identifying the specific genes and enzymes involved in the biosynthesis of this compound through multi-omics approaches, targeted genetic engineering can be employed to upregulate the expression of rate-limiting enzymes or downregulate competing pathways, thereby channeling metabolic flux towards increased this compound synthesis.

Exploration of Elicitation Strategies for Increased Secondary Metabolite Accumulation

Elicitation is a strategy used in plant cell cultures to induce or enhance the production of secondary metabolites by exposing the cultures to stress-inducing agents called elicitors. [5, 9 from previous search, 13, 23 from previous search] These elicitors can be biotic (derived from biological sources like fungi or bacteria) or abiotic (non-biological compounds or physical factors). [9 from previous search] Elicitation triggers plant defense responses, which often involve the increased synthesis of secondary metabolites. [5, 6 from previous search, 9 from previous search]

Various elicitors have been explored to enhance secondary metabolite production in W. coagulansin vitro cultures. Studies have investigated the effects of abiotic elicitors such as humic acid (HA) and salicylic (B10762653) acid (SA) on biomass accumulation and withanolide production in W. coagulans callus cultures. tandfonline.com Research findings indicate that low concentrations of certain elicitors, such as 10 µM humic acid, can significantly boost both biomass yield and the accumulation of withanolides and coagulanolide (B15192788). tandfonline.com In contrast, higher concentrations of some elicitors, like 60 µM salicylic acid, may negatively impact biomass while still influencing phytochemical content. tandfonline.com

Interactive Table 2: Effect of Elicitors on W. coagulans Callus Cultures

ElicitorConcentrationEffect on Biomass (Fresh Weight)Effect on Biomass (Dry Weight)Effect on Withanolides/CoagulanolideReference
Humic Acid (HA)10 µMSignificantly increased (3.6 g/L)Significantly increased (267 mg/L)Enhanced accumulation tandfonline.com
Salicylic Acid (SA)60 µMNegatively affectedNegatively affectedEnhanced accumulation tandfonline.com

Note: Data on specific this compound yield under elicitation was not explicitly available in the snippets, but enhancement of total withanolides and coagulanolide was reported.

Optimizing the type, concentration, and exposure time of elicitors is crucial for maximizing the production of target compounds like this compound in W. coagulans cell and organ cultures. [9 from previous search]

Emerging Research Frontiers and Future Directions for Coagulin S

Identification of Novel Biological Pathways and Undiscovered Molecular Targets

Coagulin (B1577449) S, particularly Coagulin L, a related compound from Withania coagulans, has been investigated for its effects on various biological processes. Studies have indicated that Coagulin L can influence pathways related to inflammation and adipogenesis. For instance, Coagulin L has been shown to repress the production of reactive oxygen species (ROS) by inhibiting the mRNA expression of NOX2 and NOX4, which subsequently affects the activation of NF-kB and the accumulation of NF-kB-induced inflammatory cytokines. taylorandfrancis.com Research suggests a potential negative feedback loop between ROS and NF-kB, where over-activation of NF-kB might repress ROS production. taylorandfrancis.com The PI3k/Akt pathway is also implicated, as it is both regulated by ROS and acts downstream of ROS. taylorandfrancis.com

Furthermore, Coagulin L has been observed to reduce the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are key transcription factors involved in orchestrating adipocyte differentiation. taylorandfrancis.com Early exposure to Coagulin L has demonstrated significant inhibition during adipogenesis. taylorandfrancis.com

In the context of liver fibrosis, Coagulin-L has been shown to alleviate hepatic stellate cell activation and angiogenesis through modulation of the PI3K/AKT pathway. nih.gov Network pharmacology has been utilized for target prediction in these studies. nih.gov

Another form of coagulin, a bacteriocin (B1578144) produced by Bacillus coagulans, has been identified. This bacteriocin, classified under the unmodified class of bacteriocins, exhibits antimicrobial activity. plos.org Its mechanism of action involves disrupting the integrity of the target bacterial cell membrane. nih.gov Studies have shown its activity against foodborne bacteria. nih.gov The genetic determinants for this bacteriocin production in B. coagulans strain I4 are located on a plasmid. nih.gov This bacteriocin has an amino acid sequence similar to pediocins AcH and PA-1. nih.gov

Computational studies have also explored the potential molecular targets of compounds from Withania coagulans, including Coagulin L. Molecular docking studies have investigated Coagulin L as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. tandfonline.com These studies identified interactions with amino acid residues such as Glu205, Glu206, Tyr 547, His 740, and Try662 in DPP-4. tandfonline.com Molecular dynamics simulations suggested stable binding of Coagulin L with DPP-4. tandfonline.com

Coagulin G, another compound found in Withania coagulans, has been investigated through molecular docking for its potential interaction with SARS-CoV-2 main protease (Mpro). researchgate.net These studies indicated interactions with residues like His163 in the S1 subsite of the enzyme. researchgate.net

Table 1: Potential Molecular Targets and Associated Pathways of Coagulin Compounds

CompoundPotential Molecular Target(s)Associated Biological Pathway(s)Source OrganismResearch Methodologies
Coagulin LNOX2, NOX4, NF-kB, PPARγ, C/EBPα, PI3K/AKT, DPP-4ROS production, Inflammation, Adipogenesis, Liver Fibrosis, Glucose MetabolismWithania coagulansIn vitro studies, Network Pharmacology, Molecular Docking, Molecular Dynamics Simulation
CoagulinBacterial cell membraneAntimicrobial activityBacillus coagulans I4Biochemical characterization, Genetic analysis, Well diffusion assay, Disc diffusion assay, MIC/MBC tests
Coagulin GSARS-CoV-2 MproAntiviral activity (potential)Withania coagulansMolecular Docking

Development of Advanced Research Tools and Assays for Coagulin S Studies

The study of this compound and related coagulins necessitates the use of advanced research tools and assays. For the bacteriocin coagulin from Bacillus coagulans, various methods have been employed to determine its activity, including agar (B569324) well-diffusion assays, agar disc-diffusion assays, and minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods. brieflands.com Purification of this bacteriocin has involved techniques such as centrifugation, filtration, and chromatography. nih.gov Biochemical characterization has included amino acid sequencing, enzymatic cleavage, and mass spectrometry. nih.gov

For compounds like Coagulin L and Coagulin G from Withania coagulans, research often involves techniques for isolation and structural elucidation. These can include spectroscopic methods such as HRESIMS, IR, 1H-NMR, and 13C-NMR. taylorandfrancis.com

In the context of studying the effects of Coagulin L on biological processes like liver fibrosis, cell-based assays using hepatic stellate cell lines (e.g., LX-2) and human umbilical vein endothelial cells (HUVEC) are utilized for in vitro studies. nih.gov In vivo validation studies employ animal models, with assessment methods including serum biochemistry, histopathological analysis, and immunohistochemistry. nih.gov

Molecular modeling studies, as discussed in the following section, also represent crucial tools for predicting interactions and understanding mechanisms at a molecular level.

Strategic Integration of Cutting-Edge Computational and Experimental Methodologies for Comprehensive Understanding

For example, network pharmacology was used to predict targets of Coagulin-L in the context of liver fibrosis, guiding subsequent in vitro and in vivo validation studies. nih.gov Molecular docking and dynamics simulations have been employed to study the interaction of Coagulin L with DPP-4, providing atomic-level details of the binding. tandfonline.com Similarly, molecular docking has been used to explore the potential of Coagulin G as an inhibitor of SARS-CoV-2 Mpro. researchgate.net

Experimental methodologies, including various chromatographic and spectroscopic techniques for isolation and characterization, cell-based assays, and animal models, are then used to validate the predictions made by computational methods and to further investigate the biological effects of the compounds. taylorandfrancis.comnih.govnih.govbrieflands.com The combination of these approaches allows for a more efficient and thorough exploration of the biological activities and potential applications of this compound and related compounds.

Table 2: Examples of Integrated Computational and Experimental Approaches

CompoundComputational Method(s)Experimental Method(s)Research Focus
Coagulin LNetwork Pharmacology, Molecular Docking, Molecular Dynamics SimulationCell-based assays (LX-2, HUVEC), Animal models, Serum biochemistry, Histopathology, ImmunohistochemistryLiver fibrosis, DPP-4 inhibition
CoagulinSequence analysis, Hydrophobicity analysisPurification techniques, Agar diffusion assays, MIC/MBC tests, Amino acid sequencing, Mass spectrometryAntimicrobial activity, Biochemical properties
Coagulin GMolecular Docking(Potential subsequent experimental validation)SARS-CoV-2 Mpro inhibition (potential)

Q & A

Basic: What methodological approaches are recommended for characterizing the biochemical properties of Coagulin S?

Answer:
To characterize this compound, employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight determination, and nuclear magnetic resonance (NMR) for structural elucidation. Ensure experimental protocols adhere to reproducibility standards by detailing solvent systems, instrument calibration, and reference standards. For novel compounds, provide full spectral data and purity thresholds (>95%) in the main manuscript, with raw datasets in supplementary materials .

Basic: How can researchers validate the proposed mechanism of action of this compound in vitro?

Answer:
Use dose-dependent enzymatic assays (e.g., fluorometric or colorimetric methods) to measure activity under controlled pH and temperature. Pair this with molecular docking simulations to predict binding affinities to target proteins. Include negative controls (e.g., enzyme-free assays) and statistical validation (e.g., IC50 calculations with 95% confidence intervals). Cross-reference results with established inhibitors to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.